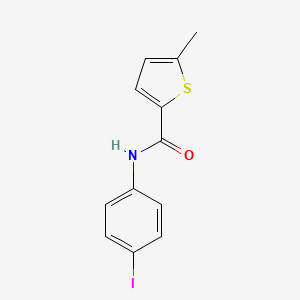
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide, also known as CPP, is a small molecule that has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Mecanismo De Acción
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to this site, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide prevents the binding of glycine, an essential co-agonist of the NMDA receptor, which leads to a decrease in NMDA receptor activity. This mechanism of action has been well-studied and is the basis for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in many scientific studies.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to impair learning and memory processes, as well as induce seizures and neurotoxicity. However, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various processes, such as learning and memory. However, one limitation of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide is its potential for neurotoxicity, which can affect the interpretation of results in some experiments.
Direcciones Futuras
There are many future directions for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the potential therapeutic use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in the treatment of various neurological disorders. Another area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Overall, the continued use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research will undoubtedly lead to new insights into the role of the NMDA receptor in various processes and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide involves the reaction of N-cyclohexylpiperazine with 1,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the piperazine ring. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and is used by many researchers in the field.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been widely used in scientific research for its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in a variety of studies related to these processes.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-15(12-18-20(13)2)16(23)21-8-10-22(11-9-21)17(24)19-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQTCLIUDHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)